molecular formula C11H12ClN3 B405042 1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole CAS No. 118517-62-7

1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

Cat. No.: B405042
CAS No.: 118517-62-7
M. Wt: 221.68g/mol
InChI Key: GNXNQWVLLARLEP-UHFFFAOYSA-N
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Description

1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole typically involves the reaction of 2-chloroethylamine with 2-aminobenzimidazole under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential anticancer properties. Benzimidazole derivatives are known to exhibit significant anticancer activity by targeting various cellular pathways.

    Biology: It is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring nucleotides.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole involves its interaction with specific molecular targets within the cell. The compound can bind to DNA and proteins, leading to the inhibition of essential cellular processes. In cancer cells, this can result in the disruption of cell division and induction of apoptosis. The exact molecular pathways involved may vary depending on the specific biological context and the type of cancer being targeted.

Comparison with Similar Compounds

1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole can be compared with other benzimidazole derivatives, such as:

    2-(2-chloroethyl)-1H-benzimidazole: Similar in structure but with different substitution patterns, leading to variations in biological activity.

    1-(2-chloroethyl)-2-methyl-1H-benzimidazole: The presence of a methyl group can alter the compound’s reactivity and biological properties.

    1-(2-chloroethyl)-2-phenyl-1H-benzimidazole: The phenyl group can enhance the compound’s ability to interact with hydrophobic regions of proteins and DNA.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-(2-chloroethyl)-1,2-dihydroimidazo[1,2-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClN3/c12-5-6-14-7-8-15-10-4-2-1-3-9(10)13-11(14)15/h1-4H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNXNQWVLLARLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3N=C2N1CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
Reactant of Route 2
1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
Reactant of Route 3
Reactant of Route 3
1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
Reactant of Route 4
1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
Reactant of Route 5
1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole
Reactant of Route 6
1-(2-chloroethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazole

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